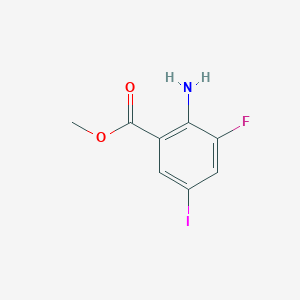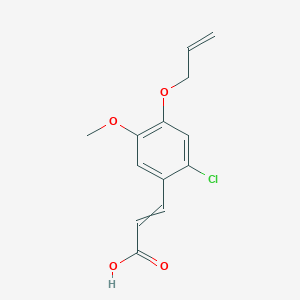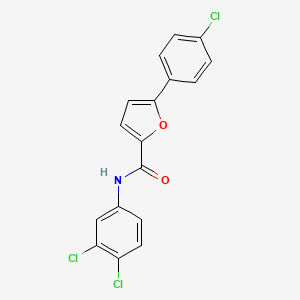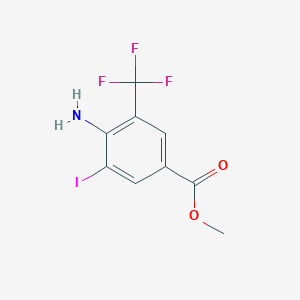
methyl 5-hydroxy-1H-indazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a catalyst such as iron(III) chloride in methanol at elevated temperatures . This method provides a good yield of the desired indazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize byproducts. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of methyl 5-oxo-1H-indazole-7-carboxylate.
Reduction: Formation of methyl 5-amino-1H-indazole-7-carboxylate.
Substitution: Formation of halogenated derivatives such as methyl 5-bromo-1H-indazole-7-carboxylate.
Applications De Recherche Scientifique
Methyl 5-hydroxy-1H-indazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 5-hydroxy-1H-indazole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer activity . The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Methyl 5-hydroxy-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:
Methyl 1H-indazole-5-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 5-bromo-1H-indazole-7-carboxylate:
The presence of the hydroxyl group in this compound makes it unique and may enhance its solubility, reactivity, and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
methyl 5-hydroxy-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-3-6(12)2-5-4-10-11-8(5)7/h2-4,12H,1H3,(H,10,11) |
Clé InChI |
HOJYVBKCJRQEII-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC2=C1NN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)
![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12459852.png)

![N-[(E)-(2-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B12459861.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)


![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12459912.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)

